
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C8H10BrN3 It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, undergoes bromination to introduce a bromine atom at the 5-position of the pyrazine ring.
Cyclopropylation: The bromopyrazine is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced.
Amination: Finally, the cyclopropylated bromopyrazine undergoes amination to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can also undergo reduction reactions, particularly at the bromopyrazine ring, to form debrominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of debrominated pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Industry:
Mécanisme D'action
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazine ring and the cyclopropylmethanamine group contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanamine
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanamine
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanamine
Comparison:
- Structural Differences: The primary difference between these compounds lies in the halogen atom attached to the pyrazine ring (bromine, chlorine, fluorine, iodine).
- Reactivity: The reactivity of these compounds can vary based on the halogen atom, with bromine being more reactive in nucleophilic substitution reactions compared to chlorine and fluorine.
- Applications: While all these compounds may have similar applications in synthesis and research, their specific properties and reactivity can influence their suitability for different applications .
Propriétés
Formule moléculaire |
C8H10BrN3 |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-11-6(3-12-7)8(5-10)1-2-8/h3-4H,1-2,5,10H2 |
Clé InChI |
JTRDELXIYORQQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


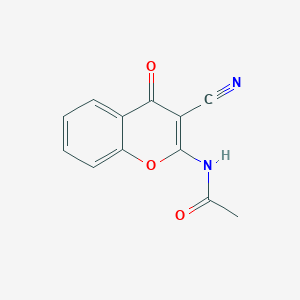

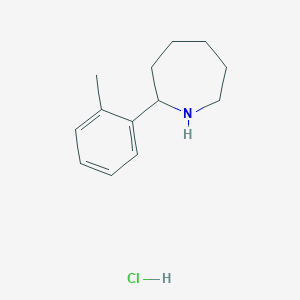
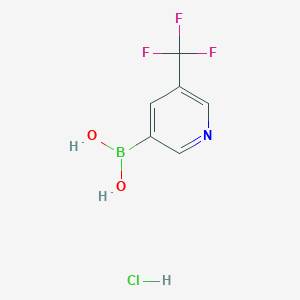
![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
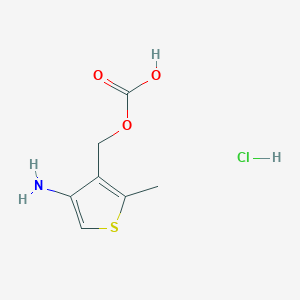
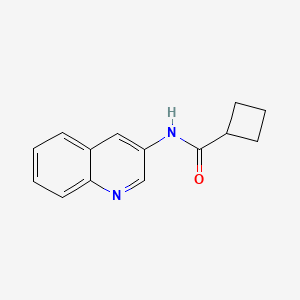
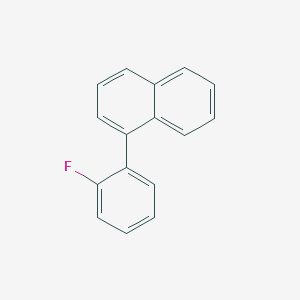
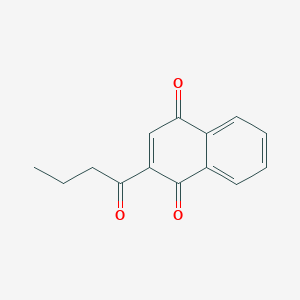
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
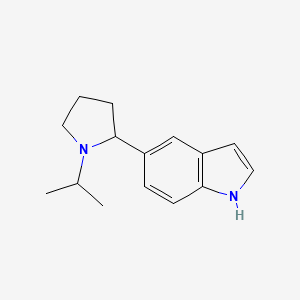
![tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15067631.png)
![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)
